molecular formula C15H12N4O2 B4448226 2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide

2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B4448226
M. Wt: 280.28 g/mol
InChI Key: JUGPYKIRSNTDRE-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide is a synthetic quinolinone-based small molecule offered for research use in oncology and medicinal chemistry. This compound belongs to a privileged class of nitrogen-containing heterocyclic scaffolds known for diverse biological activities and pharmacological properties . Quinolinone-carboxamide hybrids are investigated as multi-target agents for treating complex diseases like cancer, where inflammation and oxidative stress are interconnected pathophysiological factors . Structurally similar compounds have demonstrated potent anti-proliferative effects against various human cancer cell lines, including breast (MCF-7), colorectal (Caco-2, HCT-116), and ovarian cancers . The quinolinone core is a versatile pharmacophore that can be optimized to modulate specific biological targets. Related analogs have been identified as small molecule enhancers of miRNA (microRNA) processing, representing an innovative mechanism of action for anti-cancer agents by restoring tumor-suppressive miRNA levels . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-methyl-4-oxo-N-pyrimidin-2-yl-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-9-7-13(20)11-8-10(3-4-12(11)18-9)14(21)19-15-16-5-2-6-17-15/h2-8H,1H3,(H,18,20)(H,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGPYKIRSNTDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the quinoline intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline derivatives exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential as a lead compound in antibiotic development.

Anticancer Properties

Certain derivatives of the quinoline structure have shown promise in anticancer research. For instance, studies have indicated that modifications to the quinoline core can enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells.

Antiviral Activity

There is emerging evidence supporting the antiviral potential of quinoline derivatives. The specific compound may interfere with viral replication processes, making it a candidate for further study in antiviral drug development.

Synthesis Methodologies

The synthesis of 2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : Combining pyrimidine derivatives with substituted quinolines.
  • Cyclization Processes : Facilitating the formation of the dihydroquinoline ring structure through cyclization techniques.
  • Functional Group Modifications : Altering substituents on the pyrimidine and quinoline rings to enhance biological activity.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Antimicrobial EfficacyDemonstrated effective inhibition of E. coli and Staphylococcus aureus using synthesized quinoline derivatives .
Johnson et al., 2024Anticancer ActivityReported IC50 values indicating significant cytotoxicity against breast cancer cell lines .
Lee et al., 2023Antiviral PotentialIdentified inhibitory effects on influenza virus replication in vitro .

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Quinoline vs. Pyrimidine/Naphthyridine Cores

  • Target Compound: The quinoline core offers extended π-conjugation and enhanced planarity compared to dihydropyrimidine or naphthyridine systems. This may improve DNA intercalation or protein-binding affinity.
  • For example, compound 4e (2-mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile) includes a thiophene substituent, which enhances electronic diversity and may influence antibacterial activity .
  • Naphthyridine Carboxamides (e.g., Compound 67): The naphthyridine ring in 67 (N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and steric bulk compared to the quinoline system .

Substituent Effects

  • Pyrimidin-2-yl Group: The target compound’s pyrimidin-2-yl carboxamide may enhance kinase inhibition by mimicking ATP’s adenine, similar to compound 24 (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide), which inhibits tyrosine kinases in MCF7 cells .
  • Bulky Substituents : Compound 67 incorporates a 3,5-dimethyladamantyl group, which increases lipophilicity and may improve blood-brain barrier penetration but reduce aqueous solubility . In contrast, the target compound’s methyl and pyrimidinyl groups balance hydrophobicity and polarity.

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Quinoline 2-methyl, 4-oxo, N-(pyrimidin-2-yl) Putative kinase inhibition
4e (Dihydropyrimidine) Dihydropyrimidine Thiophen-2-yl, mercapto Antibacterial
67 (Naphthyridine) Naphthyridine 3,5-Dimethyladamantyl, pentyl Undisclosed (likely antimicrobial)
24 (Cyclopenta[b]thiophene derivative) Thiophene-triazine Pyrimidin-2-yl sulfamoyl Antiproliferative (MCF7)

Biological Activity

2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H15N3O2C_{17}H_{15}N_3O_2 with a molecular weight of 293.32 g/mol. The structure includes a quinoline core which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly in relation to its effects on human enzymes and potential therapeutic applications.

1. Inhibition of Monoamine Oxidase (MAO)

Research has shown that derivatives of 4-oxoquinolines, including compounds similar to this compound, exhibit inhibitory activity against human monoamine oxidases (MAOs). MAOs are critical in the metabolism of neurotransmitters and are implicated in various neurological disorders. A study highlighted the importance of tautomerism in influencing the biological activity and selectivity of these compounds toward MAO isoforms .

2. Antimicrobial Activity

Quinoline derivatives have been evaluated for their antibacterial properties. The structural modifications around the quinoline core can enhance the antibacterial efficacy against various pathogens. Some compounds have shown promising results in inhibiting bacterial growth, making them candidates for further development as antibiotics .

3. Anticancer Potential

Compounds derived from quinolines have been studied for their anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been reported for several related structures. The mechanism often involves interference with DNA replication and cell cycle regulation .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

Case Study 1: MAO Inhibition

A series of quinoline-based compounds were synthesized and screened for MAO inhibition. One derivative demonstrated an IC50 value of 5.30 ± 0.74 nM against MAO-B, indicating potent inhibitory activity . This suggests that structural modifications can significantly impact enzyme interaction and selectivity.

Case Study 2: Antimicrobial Testing

In vitro tests on various quinoline derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoline ring enhance antibacterial potency .

Data Tables

Activity Compound IC50 Value Mechanism
MAO-B InhibitionN-(3,4-dichlorophenyl)-1-methyl-4-oxo...5.30 ± 0.74 nMEnzyme inhibition
AntibacterialVarious quinoline derivativesVaries (μg/mL)Disruption of bacterial cell wall
AnticancerQuinoline-based analogsVariesInduction of apoptosis

Q & A

How can researchers optimize the synthesis yield of 2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide?

Advanced Research Focus
Yield optimization requires meticulous control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and step-wise purification. For multi-step syntheses, intermediates should be characterized via spectroscopic methods (e.g., NMR, IR) to ensure fidelity before proceeding. Chromatographic techniques (e.g., HPLC, flash chromatography) are critical for isolating high-purity products, particularly when dealing with byproducts from heterocyclic ring formation or carboxamide coupling .

What spectroscopic and computational methods are recommended for structural confirmation of this compound?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the quinoline core and pyrimidinyl substituent. Infrared (IR) spectroscopy can confirm carbonyl and amide functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight. For advanced analysis, density functional theory (DFT) calculations can predict spectroscopic profiles and compare them with experimental data to resolve ambiguities .

How can researchers evaluate the biological activity of this compound against potential therapeutic targets?

Advanced Research Focus
Begin with in silico molecular docking to predict binding affinities to targets like kinases or receptors. Follow with in vitro assays (e.g., enzyme inhibition, cell viability assays) using structurally similar compounds as positive controls. For compounds with conflicting activity data (e.g., agonist vs. antagonist effects), employ orthogonal assays (e.g., fluorescence polarization, surface plasmon resonance) to validate interactions .

What strategies resolve contradictions in pharmacological data across studies?

Advanced Research Focus
Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength) or compound purity. To address this:

  • Replicate experiments under standardized protocols.
  • Use quantitative structure-activity relationship (QSAR) models to correlate structural variations (e.g., substituent electronegativity) with activity trends.
  • Cross-validate findings with in vivo pharmacokinetic studies to assess bioavailability and metabolite interference .

How can computational methods enhance reaction design for derivatives of this compound?

Advanced Research Focus
Quantum chemical reaction path searches (e.g., using Gaussian or ORCA software) predict feasible pathways and transition states. Machine learning models trained on reaction databases (e.g., Reaxys) can propose optimal conditions (solvent, catalyst) for novel derivatizations. Coupling these with high-throughput experimentation accelerates the discovery of bioactive analogs .

What statistical approaches improve experimental design for studying this compound’s reactivity?

Basic Research Focus
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, minimize the number of trials while maximizing data quality. For example, a central composite design can optimize reaction variables (temperature, stoichiometry) and identify interactions affecting yield or selectivity. Statistical software (e.g., JMP, Minitab) is critical for analyzing multifactorial effects .

How do researchers determine the mechanism of carboxamide coupling reactions in its synthesis?

Advanced Research Focus
Mechanistic studies involve kinetic isotope effects (KIEs), intermediate trapping (e.g., using quenching agents), and monitoring via in situ FTIR or Raman spectroscopy. Computational tools (e.g., transition state theory) model activation energies for competing pathways (e.g., nucleophilic acyl substitution vs. SNAr mechanisms). Isotopic labeling (e.g., ¹⁵N in pyrimidine) can trace bond formation sequences .

What purification challenges arise during isolation, and how are they addressed?

Basic Research Focus
Low solubility in common solvents and co-elution of byproducts are common issues. Gradient elution in reversed-phase HPLC improves separation of polar impurities. For scale-up, crystallization conditions (e.g., antisolvent addition) are optimized using solubility parameter theory (Hansen parameters) .

How should stability studies be designed to assess degradation under physiological conditions?

Advanced Research Focus
Conduct accelerated stability testing at varying pH (1.2–7.4), temperature (25–40°C), and humidity (40–75% RH). Analyze degradation products via LC-MS and quantify using validated HPLC methods. For oxidation-sensitive moieties (e.g., dihydroquinoline), incorporate radical scavengers (e.g., BHT) in formulations .

What methodologies establish structure-activity relationships (SAR) for derivatives?

Advanced Research Focus
Systematic substitution at the quinoline 2-methyl or pyrimidinyl positions is performed, followed by in vitro screening. SAR is quantified using Free-Wilson or Hansch analysis to link substituent properties (logP, Hammett σ) to bioactivity. Molecular dynamics simulations further elucidate target binding modes for rational design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-4-oxo-N-(pyrimidin-2-yl)-1,4-dihydroquinoline-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.